tert-Butyl 5-bromoindoline-1-carboxylate
Overview
Description
tert-Butyl 5-bromoindoline-1-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . It is a derivative of indoline, a bicyclic heterocycle, and features a bromine atom at the 5-position and a tert-butyl ester group at the 1-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Mode of Action
It’s known that the compound can undergo sonogashira coupling reaction with n,n-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine .
Biochemical Pathways
Tert-Butyl 5-bromoindoline-1-carboxylate is formed as an intermediate during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives .
Result of Action
The compound’s ability to undergo sonogashira coupling reaction suggests it may have potential applications in organic synthesis .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes and proteins during its synthesis . The nature of these interactions is likely dependent on the specific conditions of the reaction, including the presence of other molecules and environmental factors.
Molecular Mechanism
It is known to undergo a Sonogashira coupling reaction, which could potentially influence its interactions with biomolecules
Preparation Methods
The synthesis of tert-Butyl 5-bromoindoline-1-carboxylate typically involves the reaction of 5-bromoindoline with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature for a few hours . The mixture is then diluted with water and extracted to obtain the desired product.
Reaction Scheme: [ \text{5-Bromoindoline} + \text{(Boc)2O} \rightarrow \text{this compound} ]
Chemical Reactions Analysis
tert-Butyl 5-bromoindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and palladium catalysts.
Coupling Reactions: It can participate in Sonogashira coupling reactions with alkynes to form propargylic derivatives.
Oxidation and Reduction: The indoline ring can be oxidized to indole or reduced to tetrahydroindoline under appropriate conditions.
Example Reaction: [ \text{this compound} + \text{N,N-diisopropylprop-2-ynylamine} \xrightarrow{\text{Pd catalyst}} \text{Propargylic diisopropylamine} ]
Scientific Research Applications
tert-Butyl 5-bromoindoline-1-carboxylate is used in various scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: It is used in the preparation of complex heterocyclic compounds through coupling and substitution reactions.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
tert-Butyl 5-bromoindoline-1-carboxylate can be compared with other indoline derivatives, such as:
tert-Butyl 5-bromoindole-1-carboxylate: Similar structure but with an indole ring instead of indoline.
tert-Butyl 6-bromoindoline-1-carboxylate: Bromine atom at the 6-position instead of the 5-position.
tert-Butyl 5-fluoroindoline-1-carboxylate: Fluorine atom instead of bromine at the 5-position.
These compounds share similar reactivity patterns but differ in their electronic and steric properties, which can influence their applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCVSZYBRMGQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619065 | |
Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261732-38-1 | |
Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261732-38-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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